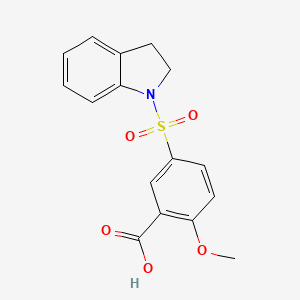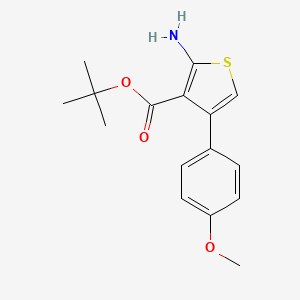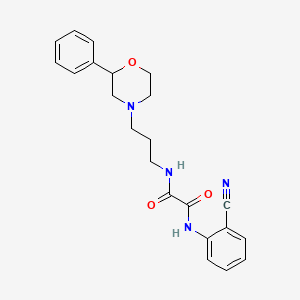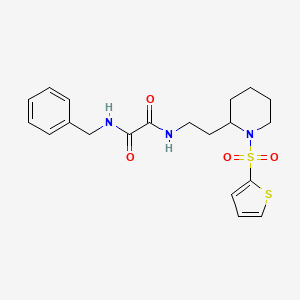![molecular formula C21H17N3O4S B2386953 4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide CAS No. 478043-95-7](/img/structure/B2386953.png)
4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide is an organic compound with a complex molecular structure, characterized by its heterocyclic quinazolinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide typically involves a multi-step process:
Preparation of 2-oxo-3-phenyl-2,3-dihydroquinazolin-4(1H)-one: : This can be achieved by condensing anthranilic acid with benzaldehyde in the presence of a catalyst such as acetic acid, followed by cyclization using a dehydrating agent.
Formation of 4-methoxybenzenesulfonamide: : This involves the sulfonation of methoxybenzene followed by amidation.
Coupling Reaction: : The final step is the coupling of the quinazolinone derivative with 4-methoxybenzenesulfonamide under basic conditions, possibly using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial synthesis may involve more efficient catalytic processes and continuous flow methods to optimize yield and purity, although specific methods can vary depending on the scale and desired application.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The methoxy group can undergo oxidative demethylation under specific conditions.
Reduction: : The sulfonamide moiety can be reduced to its corresponding amine.
Substitution: : Electrophilic aromatic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
The products depend on the reaction conditions but can include demethylated quinazolines, aminobenzenesulfonamides, or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide has diverse applications in scientific research:
Chemistry: : Used as a building block for more complex molecules, studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: : Potential use in creating specialty chemicals or as an intermediate in pharmaceutical synthesis.
Mecanismo De Acción
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. The quinazolinone core can mimic endogenous substrates or ligands, potentially inhibiting enzyme activity or modulating receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-N-(quinazolin-4-yl)benzenesulfonamide
3-Phenylquinazolin-4-one derivatives
Sulfonamide-linked heterocycles
Unique Aspects
4-Methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide's unique combination of a quinazolinone core with a methoxy-substituted benzenesulfonamide group imparts distinctive biological activity and chemical reactivity compared to other sulfonamide or quinazolinone derivatives.
Its structural uniqueness makes it an intriguing candidate for further research in both academic and industrial settings.
Propiedades
IUPAC Name |
4-methoxy-N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-28-16-11-13-17(14-12-16)29(26,27)23-20-18-9-5-6-10-19(18)22-21(25)24(20)15-7-3-2-4-8-15/h2-14,23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGGPPXGCWOMMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=CC3=NC(=O)N2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386871.png)

![1-[2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2386875.png)
![4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2386878.png)
![2-amino-7-methyl-5-oxo-6-(2-pyridinylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2386881.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2386885.png)
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2386886.png)
![1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386889.png)
![3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![6-Acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2386891.png)

![(3,4-Diethoxyphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2386893.png)
